molecular formula C4H10ClNO2S B1280601 tert-Butylsulfamoyl chloride CAS No. 33581-95-2

tert-Butylsulfamoyl chloride

Cat. No. B1280601
CAS RN: 33581-95-2
M. Wt: 171.65 g/mol
InChI Key: WGBSTIRRHNSMRN-UHFFFAOYSA-N
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Description

“tert-Butylsulfamoyl chloride” is a chemical compound with the molecular formula C4H10ClNO2S . It is an off-white low melt solid at room temperature . It is used in various fields like pharmaceuticals and organic synthesis .


Synthesis Analysis

“tert-Butylsulfamoyl chloride” can be synthesized by using tert-butylmagnesium chloride as the starting material via a multi-step synthesis process .


Molecular Structure Analysis

The molecular structure of “tert-Butylsulfamoyl chloride” contains a total of 18 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .


Chemical Reactions Analysis

“tert-Butylsulfamoyl chloride” can react with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide .


Physical And Chemical Properties Analysis

“tert-Butylsulfamoyl chloride” has a molecular weight of 171.65 . It has a melting point of 28-31°C . The InChI code of “tert-Butylsulfamoyl chloride” is 1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 .

Scientific Research Applications

  • Chemical Synthesis

    • Application : tert-Butylsulfamoyl chloride is used as an intermediate in chemical synthesis . It’s a building block in the synthesis of various chemical compounds.
  • Research Model in Spectroscopy

    • Application : From a spectroscopic view, the tert-butyl chloride with three identical methyl groups and different halogen isotopes can act as a chemical model for the research in both torsional oscillation and the hyperfine coupling effect of halogen nuclei .
    • Results : The results of these studies can provide valuable insights into the properties of tert-butyl chloride and its isotopologues. This can include information about its structure, dynamics, and interactions with other molecules .
  • Advanced Chemical Intermediates

    • Application : tert-Butylsulfamoyl chloride is used as an advanced chemical intermediate . It’s a key component in the production of various advanced chemicals.
    • Results : The outcomes of these reactions would be the formation of new advanced chemical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular reaction and the experimental conditions .
  • Biosynthetic and Biodegradation Pathways

    • Application : The tert-butyl group, which is part of the tert-Butylsulfamoyl chloride molecule, has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
    • Results : The results of these studies can provide valuable insights into the role of the tert-butyl group in biosynthesis and biodegradation. This can include information about its interactions with other biological molecules and its role in various biological processes .
  • Chemical Transformations

    • Application : The tert-butyl group, which is part of the tert-Butylsulfamoyl chloride molecule, is used in various chemical transformations .
    • Results : The results of these reactions can provide valuable insights into the reactivity pattern elicited by the crowded tert-butyl group .
  • Biocatalytic Processes

    • Application : The tert-butyl group, which is part of the tert-Butylsulfamoyl chloride molecule, has potential applications in biocatalytic processes .
    • Results : The results of these studies can provide valuable insights into the role of the tert-butyl group in biocatalysis. This can include information about its interactions with other biological molecules and its role in various biocatalytic processes .

Safety And Hazards

“tert-Butylsulfamoyl chloride” is classified as dangerous. It has hazard statements H314; H318 which means it causes severe skin burns and eye damage . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection .

Relevant Papers

There are several papers related to “tert-Butylsulfamoyl chloride”. One paper discusses the practical chlorination of tert-butyl esters with PCl generating acid chlorides . Another paper discusses the structure of "tert-Butylsulfamoyl chloride" . Further analysis of these papers could provide more detailed information about the properties and applications of “tert-Butylsulfamoyl chloride”.

properties

IUPAC Name

N-tert-butylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBSTIRRHNSMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506768
Record name tert-Butylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylsulfamoyl chloride

CAS RN

33581-95-2
Record name tert-Butylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butylsulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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